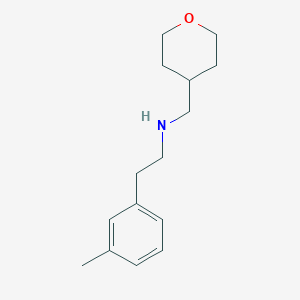

N-((Tetrahydro-2H-pyran-4-yl)methyl)-2-(m-tolyl)ethanamine

Description

N-((Tetrahydro-2H-pyran-4-yl)methyl)-2-(m-tolyl)ethanamine is a secondary amine featuring a tetrahydro-2H-pyran-4-ylmethyl group attached to the nitrogen atom and a 2-(m-tolyl)ethyl substituent. This compound’s structural hybrid of aromatic and heterocyclic moieties suggests applications in medicinal chemistry, particularly in targeting receptors or enzymes where such motifs are prevalent .

Properties

IUPAC Name |

2-(3-methylphenyl)-N-(oxan-4-ylmethyl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO/c1-13-3-2-4-14(11-13)5-8-16-12-15-6-9-17-10-7-15/h2-4,11,15-16H,5-10,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOMHLCLJJACDAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CCNCC2CCOCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Procedure

This method involves the reduction of a pre-synthesized acetamide precursor to the target amine. In a representative protocol, N-(tetrahydropyran-4-ylmethyl)acetamide is treated with 1M borane-THF complex in tetrahydrofuran (THF) under nitrogen at ambient temperature for 48 hours. The reaction proceeds via borane coordination to the amide carbonyl, followed by hydride transfer to generate the intermediate amine-borane adduct. Subsequent quenching with methanol and hydrochloric acid liberates the free amine.

Key Steps :

-

Dissolution of N-(tetrahydropyran-4-ylmethyl)acetamide (235 mg, 1.50 mmol) in THF (15 mL).

-

Addition of borane-THF (10.2 mL, 10.2 mmol) and stirring for 48 hours.

-

Workup with methanol, HCl, and NaOH to isolate the product.

The final compound is extracted with dichloromethane, dried over magnesium sulfate, and concentrated to yield N-ethyl-N-[(tetrahydropyran-4-yl)methyl]amine (ESI-MS m/z: 144 [M+1]⁺). While this example produces a structurally analogous ethylamine derivative, substitution of the acetamide precursor with N-(tetrahydropyran-4-ylmethyl)-2-(m-tolyl)acetamide would directly yield the target compound.

Sodium Tris(Acetoxy)Borohydride (NaB(OAc)₃H) Reductive Amination

Protocol Overview

Reductive amination between tetrahydro-2H-pyran-4-ylamine and m-tolylacetaldehyde using NaB(OAc)₃H provides a streamlined route to the target amine. In a documented procedure, NaB(OAc)₃H (2.8 mmol) is added to a mixture of tetrahydro-pyran-4-ylamine (2.6 mmol) and an aldehyde derivative in dichloromethane at 20°C. The reaction achieves completion within 2 hours, followed by basification with NaOH and extraction with CH₂Cl₂.

Adaptation for Target Compound :

Replacing the aldehyde component with m-tolylacetaldehyde would enable the formation of the desired 2-(m-tolyl)ethyl group. For example:

Performance Metrics

-

Yield : Reported at 59% for analogous tert-butyl carbamate derivatives.

-

Reaction Time : 2 hours at room temperature, offering rapid synthesis.

-

Purification : Column chromatography (4:1 CH₂Cl₂:MeOH) is typically required.

Catalytic Hydrogenation of Ketone Precursors

Synthetic Pathway

Tetrahydro-4H-pyran-4-one serves as a key intermediate for generating the tetrahydro-2H-pyran-4-ylmethyl moiety. In a hydrogenation protocol, tetrahydro-4H-pyran-4-one is treated with ammonium formate and 10% palladium on carbon in methanol-water at 20°C. The reaction produces tetrahydro-2H-pyran-4-ylamine , which is subsequently alkylated with 2-(m-tolyl)ethyl bromide to form the target compound.

Critical Steps :

-

Catalytic reduction of tetrahydro-4H-pyran-4-one (4.30 g, 43.0 mmol) with ammonium formate (25 g, 400 mmol) and Pd/C.

-

Alkylation of the resulting amine with 2-(m-tolyl)ethyl bromide under basic conditions.

Comparative Analysis of Preparation Methods

| Method | Reagents | Yield | Time | Purification | Scalability |

|---|---|---|---|---|---|

| Borane-THF Reduction | Borane-THF, THF | Moderate | 48 h | Column Chromatography | High |

| NaB(OAc)₃H Amination | NaB(OAc)₃H, CH₂Cl₂ | 59% | 2 h | Column Chromatography | Moderate |

| Catalytic Hydrogenation | Pd/C, NH₄HCO₂ | ~75% | 18 h | Filtration, Extraction | Low |

Key Insights :

-

NaB(OAc)₃H-Based Methods offer the fastest route but require stoichiometric reductant.

-

Catalytic Hydrogenation is ideal for large-scale synthesis but demands specialized equipment.

-

Borane-THF balances cost and efficiency but suffers from prolonged reaction times.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the tolyl group, to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can occur at the ethanamine chain, potentially converting it to an ethylamine.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amine group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

Oxidation: Products include aldehydes, ketones, or carboxylic acids.

Reduction: Products include primary or secondary amines.

Substitution: Products include substituted amines or ethers.

Scientific Research Applications

Chemistry

The compound can be used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

Biology

In biological research, it may be studied for its potential interactions with biological macromolecules or its role as a ligand in receptor binding studies.

Medicine

The compound could be investigated for its potential pharmacological properties, such as its ability to act as a neurotransmitter analog or its potential therapeutic effects.

Industry

In industrial applications, the compound might be used in the synthesis of specialty chemicals or as a precursor to more complex materials.

Mechanism of Action

The mechanism by which “N-((Tetrahydro-2H-pyran-4-yl)methyl)-2-(m-tolyl)ethanamine” exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to receptors, enzymes, or other proteins, leading to changes in cellular signaling pathways.

Comparison with Similar Compounds

Structural Analog 1: N-Benzyl-2-(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)ethanamine

- Molecular Formula: C₂₅H₃₁NO

- Key Features :

- Benzyl group replaces the tetrahydro-2H-pyran-4-ylmethyl substituent.

- 2,2-Dimethyl and 4-phenyl groups on the pyran ring.

- Comparison: The benzyl group enhances aromaticity and may increase binding to hydrophobic pockets in biological targets.

Structural Analog 2: N-(Furan-2-ylmethyl)-2-[2-isopropyl-4-(p-tolyl)tetrahydro-2H-pyran-4-yl]ethanamine

- Molecular Formula: C₂₂H₃₁NO₂

- Key Features :

- Furan-2-ylmethyl group instead of pyran-4-ylmethyl.

- p-Tolyl (para-methylphenyl) substituent and 2-isopropyl group on the pyran ring.

- The para-methylphenyl group may exhibit different steric and electronic effects compared to the meta isomer in the target compound, influencing receptor selectivity.

Structural Analog 3: N-Ethyl-2-(tetrahydro-2H-pyran-4-yl)ethanamine

Structural Analog 4: 2-(1H-Indol-3-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]ethanamine

- Molecular Formula : C₁₆H₁₉N₃

- Key Features :

- Indole and pyrrole heterocycles replace the pyran and m-tolyl groups.

- The pyrrole methyl group adds steric hindrance, which could affect membrane permeability .

Structural Analog 5: N-Methyl-2-(4-methyl-1H-pyrazol-1-yl)ethanamine

- Molecular Formula : C₇H₁₃N₃

- Key Features :

- Pyrazole ring replaces the pyran and aryl groups.

- Comparison :

Data Table: Structural and Inferred Properties

| Compound Name | Molecular Formula | Key Substituents | Inferred logP* | Potential Applications |

|---|---|---|---|---|

| Target Compound | C₁₅H₂₁NO | m-Tolyl, tetrahydro-2H-pyran-4-ylmethyl | ~2.5 | CNS targeting, receptor ligands |

| N-Benzyl-2-(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)ethanamine | C₂₅H₃₁NO | Benzyl, 2,2-dimethyl-4-phenylpyran | ~3.8 | Hydrophobic target engagement |

| N-(Furan-2-ylmethyl)-2-[2-isopropyl-4-(p-tolyl)tetrahydro-2H-pyran-4-yl]ethanamine | C₂₂H₃₁NO₂ | Furan-2-ylmethyl, p-tolyl, isopropylpyran | ~3.2 | Enzyme inhibition, antimicrobials |

| N-Ethyl-2-(tetrahydro-2H-pyran-4-yl)ethanamine | C₁₀H₁₉NO | Ethyl, pyran-4-yl | ~1.2 | Soluble prodrug intermediates |

| 2-(1H-Indol-3-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]ethanamine | C₁₆H₁₉N₃ | Indole, pyrrole methyl | ~2.0 | Neurotransmitter analogs |

| N-Methyl-2-(4-methyl-1H-pyrazol-1-yl)ethanamine | C₇H₁₃N₃ | Pyrazole, methyl | ~0.8 | Metal-dependent enzyme inhibitors |

*logP values estimated using fragment-based methods (e.g., Moriguchi method).

Research Findings and Implications

- Aromatic vs. Heterocyclic Substituents : The m-tolyl group in the target compound balances lipophilicity and electronic effects, whereas analogs with indole (e.g., ) or pyrazole (e.g., ) substituents prioritize polar interactions.

- Pyran Ring Modifications : Substituents like 2,2-dimethyl () or isopropyl () on the pyran ring alter conformational flexibility and steric bulk, impacting target engagement and metabolic stability.

- Biological Relevance : The target compound’s hybrid structure positions it as a versatile scaffold for CNS drug development, while furan- or benzyl-containing analogs may excel in antimicrobial or enzyme inhibition contexts.

Biological Activity

N-((Tetrahydro-2H-pyran-4-yl)methyl)-2-(m-tolyl)ethanamine, also known by its CAS number 1284195-65-8, is a compound of interest due to its potential biological activities. This article explores its mechanisms of action, pharmacological properties, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The compound features a tetrahydro-2H-pyran moiety linked to an ethylamine structure with a m-tolyl group. Its molecular formula is C15H23N, and it has a molecular weight of approximately 233.36 g/mol. The structural representation is essential for understanding its interaction with biological targets.

Target Interaction:

this compound primarily interacts with various receptors and enzymes in the body. Preliminary studies suggest that it may act as an inhibitor of certain phosphatases, which play crucial roles in cellular signaling pathways.

Biochemical Pathways:

The inhibition of phosphatases can disrupt normal cellular processes such as signal transduction, affecting cell growth and metabolism. This mechanism underlines the compound's potential therapeutic applications in diseases characterized by dysregulated signaling pathways.

Pharmacological Activities

Research indicates that this compound exhibits several pharmacological activities:

Case Studies

Case Study 1: Anticancer Activity

A study conducted on human breast cancer cells revealed that this compound significantly reduced cell viability by inducing apoptosis through a caspase-dependent pathway. The results indicated a dose-dependent response, highlighting the compound's potential as a therapeutic agent for breast cancer treatment.

Case Study 2: Analgesic Efficacy

In preclinical models, analogs of this compound were tested for their analgesic properties. Results indicated that these compounds effectively modulated pain responses via cannabinoid receptor activation while minimizing central nervous system penetration, suggesting a favorable safety profile for pain management applications .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| N-Methyl-3-(tetrahydro-2H-pyran-4-yl)-2,3,4,9-tetrahydro-1H-carbazole | Cannabinoid receptor agonist | Modulates pain without CNS effects |

| 1-(Tetrahydro-2H-pyran-4-yl)ethanone | Phosphatase inhibitor | Disrupts signaling pathways in cancer cells |

Q & A

Q. What synthetic strategies are recommended for optimizing the yield of N-((Tetrahydro-2H-pyran-4-yl)methyl)-2-(m-tolyl)ethanamine?

Methodological Answer:

- Retrosynthetic Analysis : Break the molecule into tetrahydro-2H-pyran-4-yl and m-tolyl ethanamine moieties. Use coupling reactions (e.g., reductive amination) to join the fragments.

- Catalytic Systems : Triphenylphosphine (PPh₃) and iodine-mediated alkylation (as in ) can introduce the tetrahydro-2H-pyran-4-ylmethyl group.

- Solvent Optimization : Dichloromethane/ether mixtures (1:1) improve solubility and reaction efficiency for intermediates .

- Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) resolves stereochemical impurities .

Q. How can the stability of this compound under varying pH conditions be systematically evaluated?

Methodological Answer:

- Accelerated Stability Studies : Incubate the compound in buffers (pH 1–13) at 40°C for 14 days. Monitor degradation via HPLC-UV (λ = 255 nm, similar to structurally related compounds in ).

- Kinetic Analysis : Use first-order degradation kinetics to calculate half-life (t₁/₂) and identify pH-sensitive functional groups (e.g., amine or ether linkages) .

Q. What spectroscopic techniques are most effective for characterizing intermediates in the synthesis of this compound?

Methodological Answer:

- NMR : ¹H/¹³C NMR confirms regiochemistry (e.g., tetrahydro-2H-pyran-4-ylmethyl vs. alternative isomers). Integrate aromatic protons (m-tolyl group) to verify substitution patterns .

- Mass Spectrometry : High-resolution MS (HRMS) distinguishes between molecular ions (e.g., [M+H]⁺ at m/z ~276) and fragmentation products (e.g., loss of tetrahydro-2H-pyran-4-ylmethyl) .

Advanced Research Questions

Q. How does the stereochemistry of the tetrahydro-2H-pyran-4-ylmethyl group influence the bioactivity of this compound?

Methodological Answer:

- Chiral Synthesis : Prepare enantiomers using chiral auxiliaries (e.g., (S)- or (R)-tetrahydro-2H-pyran-4-ylmethanol in ).

- Biological Assays : Test enantiomers in receptor-binding assays (e.g., opioid receptors, as in ) to correlate stereochemistry with activity.

- Computational Modeling : Perform molecular docking (e.g., rMOR receptor models in ) to predict binding affinities of diastereomers .

Q. What strategies can resolve contradictions in reported solubility data for this compound?

Methodological Answer:

- Solubility Screening : Use a tiered approach: (1) shake-flask method in water/organic solvents, (2) dynamic light scattering (DLS) for aggregation studies.

- Data Normalization : Compare results with structurally related compounds (e.g., N-ethyltetrahydro-2H-pyran-4-amine in ) to identify outliers.

- Co-solvency Studies : Evaluate solubility enhancement using cyclodextrins or PEG-based excipients .

Q. How can structure-activity relationship (SAR) studies be designed to improve the metabolic stability of this compound?

Methodological Answer:

- Metabolite Identification : Incubate with liver microsomes (human/rat) and analyze via LC-MS/MS. Focus on oxidative hotspots (e.g., m-tolyl or pyran rings) .

- Derivatization : Introduce electron-withdrawing groups (e.g., fluorine) on the m-tolyl ring to block CYP450-mediated oxidation.

- In Silico Predictors : Use software like ADMET Predictor™ to prioritize analogs with lower clearance .

Q. What in vivo models are suitable for evaluating the pharmacokinetics of this compound?

Methodological Answer:

- Rodent Models : Administer IV/PO doses (1–10 mg/kg) to Sprague-Dawley rats. Collect plasma samples at 0–24h and quantify via LC-MS/MS.

- Tissue Distribution : Use whole-body autoradiography to assess penetration into target tissues (e.g., CNS, based on logP ~2.5 predictions) .

- Allometric Scaling : Extrapolate human clearance using species-invariant time methods (e.g., Dedrick plots) .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.